N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide

LC-MS/MS Isotope Dilution Internal Standard

N‑2‑Hydroxyethyl‑N‑(methyl‑d3)‑p‑toluenesulfonamide (CAS 854634‑39‑2) is a tri‑deuterated sulfonamide building block designed for the synthesis of rosiglitazone‑derived antidiabetic agents. The compound carries a –CD3 label on the N‑methyl position, providing a mass shift of +3.02 Da relative to its unlabeled congener (CAS 59724‑61‑7) while preserving the physicochemical properties required for chromatographic co‑elution.

Molecular Formula C10H15NO3S
Molecular Weight 232.312
CAS No. 854634-39-2
Cat. No. B564784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide
CAS854634-39-2
Synonyms2-(N-(Methyl-d3)-N-p-toluenesulfonyl)aminoethanol
Molecular FormulaC10H15NO3S
Molecular Weight232.312
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CCO
InChIInChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3/i2D3
InChIKeyAGEWHYGRSGMMJE-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide (CAS 854634-39-2) – Deuterated Rosiglitazone Intermediate for LC‑MS Quantitation


N‑2‑Hydroxyethyl‑N‑(methyl‑d3)‑p‑toluenesulfonamide (CAS 854634‑39‑2) is a tri‑deuterated sulfonamide building block designed for the synthesis of rosiglitazone‑derived antidiabetic agents [1]. The compound carries a –CD3 label on the N‑methyl position, providing a mass shift of +3.02 Da relative to its unlabeled congener (CAS 59724‑61‑7) while preserving the physicochemical properties required for chromatographic co‑elution . It is supplied as a colourless oil with certificated isotopic purity ≥ 99 % and is primarily employed as a stable‑isotope‑labeled internal standard (SIL‑IS) for quantitative LC‑MS/MS assays and for metabolic pathway tracking in pharmaceutical research [1][2].

Why Unlabeled or Alternatively Labeled Sulfonamides Cannot Replace N‑2‑Hydroxyethyl‑N‑(methyl‑d3)‑p‑toluenesulfonamide in Quantitative Workflows


The unlabeled N‑2‑hydroxyethyl‑N‑methyl‑p‑toluenesulfonamide (CAS 59724‑61‑7) cannot serve as an internal standard because it is chromatographically and mass‑spectrometrically indistinguishable from the native analyte, failing to correct for ion‑suppression or extraction losses . Other deuterated sulfonamides (e.g., Diazald‑d3 or Rosiglitazone‑d3) carry the label on different functional groups or heterocycles, which alters their retention time, ionization efficiency, or metabolic stability relative to the N‑hydroxyethyl‑p‑toluenesulfonamide backbone . The N‑methyl‑d3 substitution uniquely balances a sufficient mass shift for SRM selectivity with structural identity to the parent molecule, making substitution with generic deuterated compounds a source of quantitative bias .

Quantitative Differentiation Evidence: N‑2‑Hydroxyethyl‑N‑(methyl‑d3)‑p‑toluenesulfonamide vs. Closest Analogs


Exact Mass Shift of +3.0188 Da Enables Unambiguous SRM Detection Against the Unlabeled Congener

The deuterated target compound exhibits a monoisotopic exact mass of 232.09600 Da, which is +3.01865 Da heavier than the unlabeled N‑2‑hydroxyethyl‑N‑methyl‑p‑toluenesulfonamide (229.07735 Da) . This mass increment far exceeds the natural abundance ¹³C or ²H contributions of the unlabeled analyte, eliminating spectral overlap in Q1/SRM channels and enabling simultaneous detection without crosstalk. In contrast, the unlabeled compound’s isotope profile provides less than 0.015 % d3 species under natural abundance, making it useless as an internal standard .

LC-MS/MS Isotope Dilution Internal Standard

Isotopic Purity ≥99.5 % (d3=99.27 %) Outperforms Routine 98 % Atom‑D Commercial Standards

A Certificate of Analysis (Santa Cruz Biotechnology) reports deuterium isotopic purity of 99.5 % atom D, with normalized ¹H‑NMR intensities of d0=0.40 %, d1=0.00 %, d2=0.33 %, and d3=99.27 % [1]. By comparison, many commercial d3‑labeled sulfonamides are offered at 98 % atom D, which equates to ~2 % residual unlabeled species that contribute to background interference in MS detection. The 1.5‑percentage‑point improvement in atom‑% D directly reduces the lower limit of quantification (LLOQ) by minimizing isobaric noise [1].

Isotopic Enrichment Quality Control NMR

Position‑Specific N‑Methyl‑d3 Label Enables Site‑Directed Metabolic Tracking vs. Ring‑Deuterated Rosiglitazone‑d3

The deuterium atoms in N‑2‑Hydroxyethyl‑N‑(methyl‑d3)‑p‑toluenesulfonamide are located exclusively on the N‑methyl substituent, the primary site of CYP2C8/9‑mediated N‑dealkylation during rosiglitazone metabolism . In contrast, Rosiglitazone‑d3 (CAS 1132641‑22‑5) carries the label on the pyridine ring, which remains intact during N‑dealkylation, rendering it unsuitable for distinguishing N‑desmethyl metabolite formation from other clearance pathways. The N‑methyl‑d3 labeling thus supports mechanism‑based metabolic profiling that ring‑deuterated analogs cannot provide [1].

Drug Metabolism N‑Dealkylation Stable Isotope Labeling

Density Deviation of Only 1.37 % and Identical Boiling Point Ensure Chromatographic Co‑Elution with the Analyte

The deuterated compound has a calculated density of 1.254 g/cm³ versus 1.237 g/cm³ for the unlabeled form, a difference of +1.37 %, while both share an identical boiling point of 377.2 °C . These near‑identical physicochemical properties translate into indistinguishable reversed‑phase retention times, a prerequisite for an internal standard to accurately track and correct for matrix effects, extraction recovery, and ionization fluctuations across the entire chromatographic run .

Chromatography Internal Standard Method Validation

Supplied with Full Isotopic Distribution COA – d0/d1/d2/d3 Individually Quantified by ¹H‑NMR

The Santa Cruz Biotechnology product includes a Certificate of Analysis reporting normalized ¹H‑NMR intensity for each isotopologue: d0=0.40 %, d1=0.00 %, d2=0.33 %, d3=99.27 % [1]. Many competing deuterated sulfonamide products report only total atom‑% D or HPLC purity, leaving the residual unlabeled fraction uncharacterized. This granular isotopologue distribution allows analysts to calculate the exact isotopic correction factor for their specific SRM transition, improving quantitative accuracy particularly near the LLOQ .

Quality Assurance Certificate of Analysis Procurement

High‑Value Application Scenarios for N‑2‑Hydroxyethyl‑N‑(methyl‑d3)‑p‑toluenesulfonamide


SIL‑IS for LC‑MS/MS Quantitation of Rosiglitazone‑Related Sulfonamide Intermediates in Preclinical Pharmacokinetics

The +3.0188 Da mass shift and chromatographic co‑elution (density deviation <2 %) make the compound an ideal internal standard for quantifying residual N‑2‑hydroxyethyl‑N‑methyl‑p‑toluenesulfonamide in plasma or tissue homogenates during rosiglitazone GLP toxicokinetic studies [1]. The documented d3 fraction of 99.27 % minimizes isotopic carry‑over, enabling a linear calibration range down to 1 ng/mL with precision (CV) <15 %, as demonstrated for analogous deuterated rosiglitazone IS applications [2].

Site‑Specific Metabolic Fate Studies: Quantifying N‑Dealkylation Clearance of Thiazolidinedione Candidates

The N‑methyl‑d3 label enables researchers to selectively monitor the loss of the –CD3 group by tracking the mass shift of the N‑desmethyl metabolite (Δm = −18.04 Da for the CD3→H replacement plus oxidation). This directly addresses the need for structure‑metabolism relationship data in lead optimization, a capability not offered by ring‑deuterated rosiglitazone‑d3 [1].

Cost‑Efficient Synthesis of Custom Deuterated Rosiglitazone Analogs for ADME Profiling

As the protected N‑2‑hydroxyethyl‑N‑methyl intermediate in the Cantello rosiglitazone synthesis [1], the deuterated building block can be incorporated at the third synthetic step, avoiding the need for late‑stage Pd‑catalyzed H/D exchange or expensive deuterated starting materials. This early‑stage labeling strategy reduces the cost per gram of deuterated API by an estimated 40‑60 % compared to post‑synthetic deuteration .

Environmental Fate Tracking of Sulfonamide Residues Using Isotope Dilution

The compound’s physicochemical parity with its unlabeled counterpart supports its use as a tracer for studying the aerobic degradation and soil‑water partitioning of p‑toluenesulfonamide derivatives in environmental matrices. The +3 Da label allows selective detection against complex humic acid backgrounds in LC‑HRMS workflows [1].

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